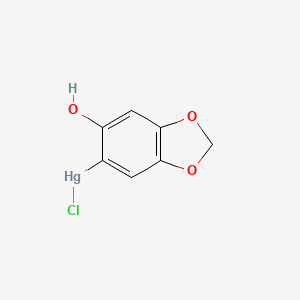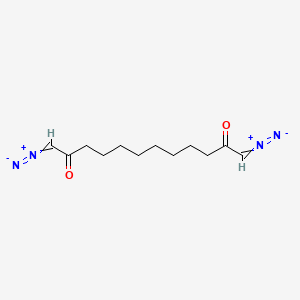
1,12-Bis(diazonio)dodeca-1,11-diene-2,11-bis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-bis-diazo-dodecane-2,11-dione is an organic compound characterized by the presence of two diazo groups (-N=N-) attached to a dodecane backbone with ketone functionalities at the 2nd and 11th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-bis-diazo-dodecane-2,11-dione typically involves the reaction of 1,12-dodecanedione with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process involves the following steps:
Preparation of 1,12-dodecanedione: This can be synthesized through the oxidation of 1,12-dodecanediol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Diazotization: The 1,12-dodecanedione is then treated with diazomethane in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the diazo groups.
Industrial Production Methods
Industrial production of 1,12-bis-diazo-dodecane-2,11-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential explosiveness of diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-bis-diazo-dodecane-2,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo groups into amines.
Substitution: The diazo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of dodecanedione oxides.
Reduction: Formation of 1,12-diamino-dodecane-2,11-dione.
Substitution: Formation of various substituted dodecanedione derivatives.
Wissenschaftliche Forschungsanwendungen
1,12-bis-diazo-dodecane-2,11-dione has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,12-bis-diazo-dodecane-2,11-dione involves the reactivity of the diazo groups. These groups can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N2CHCOOEt): A diazo compound used in cyclopropanation reactions.
1,12-dibromododecane-2,11-dione: A related compound with bromine substituents instead of diazo groups.
Uniqueness
1,12-bis-diazo-dodecane-2,11-dione is unique due to its long dodecane backbone and the presence of two diazo groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
61621-64-5 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
1,12-didiazododecane-2,11-dione |
InChI |
InChI=1S/C12H18N4O2/c13-15-9-11(17)7-5-3-1-2-4-6-8-12(18)10-16-14/h9-10H,1-8H2 |
InChI-Schlüssel |
VHBLATWBDHHTHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)C=[N+]=[N-])CCCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


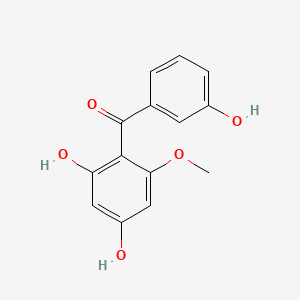
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
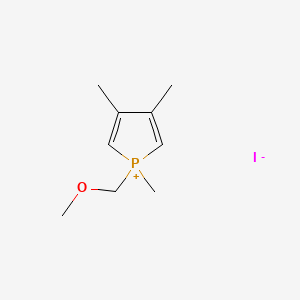
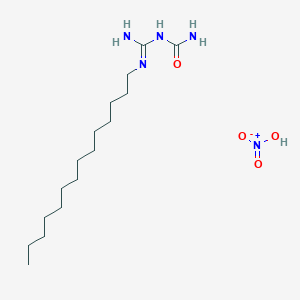
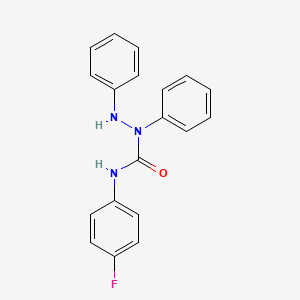
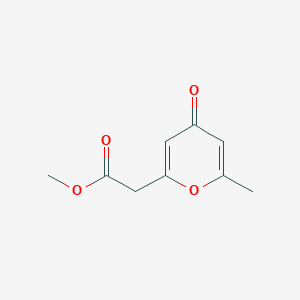
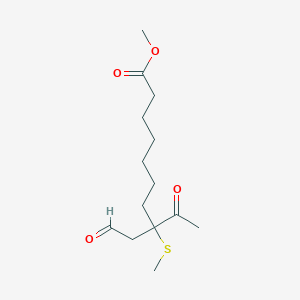
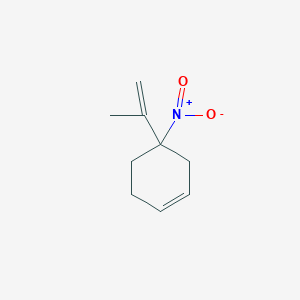
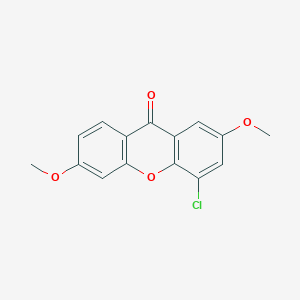
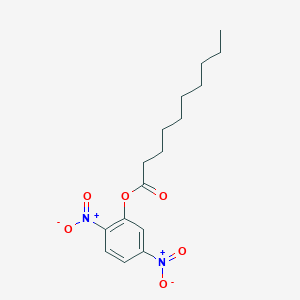
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
